
3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has been extensively studied due to its potential application in scientific research. This compound is commonly referred to as DBT and is a benzotriazole derivative. DBT has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of DBT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. DBT has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs), which are involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
DBT has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. DBT has also been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
DBT has several advantages for use in laboratory experiments, including its high stability and solubility in aqueous solutions. However, DBT also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of DBT, including the development of new drugs based on its structure, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DBT and its potential toxicity.
合成法
DBT can be synthesized using a variety of methods, including the reaction of 3,5-dichloro-2-methoxybenzoic acid with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an amine such as methylamine to yield DBT.
科学的研究の応用
DBT has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. DBT has also been studied for its potential application in the development of new drugs for the treatment of cancer and other diseases.
特性
製品名 |
3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide |
|---|---|
分子式 |
C21H16Cl2N4O2 |
分子量 |
427.3 g/mol |
IUPAC名 |
3,5-dichloro-2-methoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-12-8-18-19(26-27(25-18)14-6-4-3-5-7-14)11-17(12)24-21(28)15-9-13(22)10-16(23)20(15)29-2/h3-11H,1-2H3,(H,24,28) |
InChIキー |
YSZQQVAZVQXANW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC(=C3OC)Cl)Cl)C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



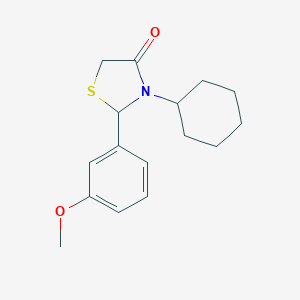
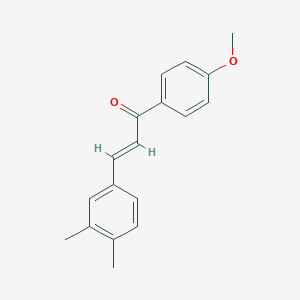
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
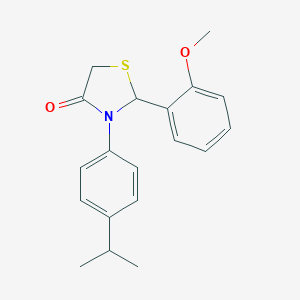
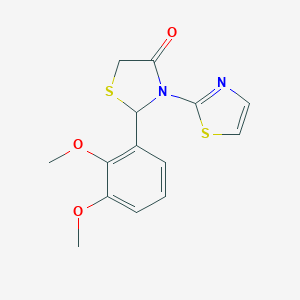

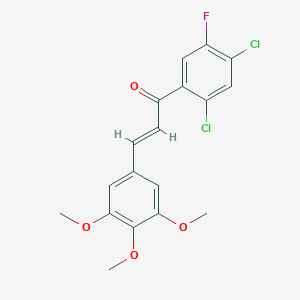
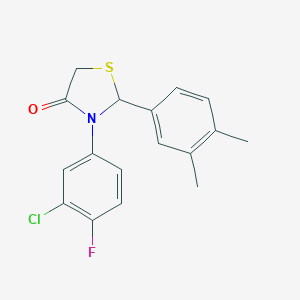
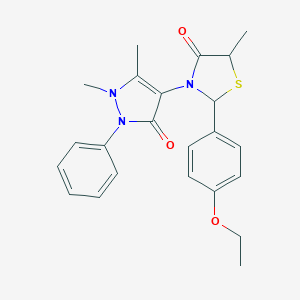
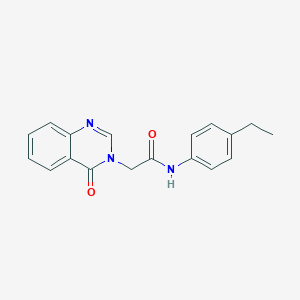
![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)
